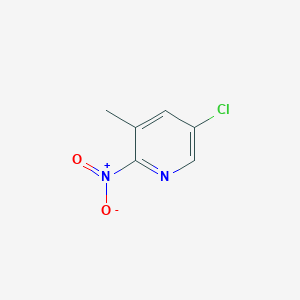
5-Chloro-3-methyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-2-nitropyridine is a light-yellow to brown powder or crystals . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 5-Chloro-3-methyl-2-nitropyridine is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 and the InChI key is JQKDQMHAQKONAB-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-2-nitropyridine is a solid at room temperature . It has a molecular weight of 172.57 g/mol .Applications De Recherche Scientifique
Synthesis of Organic Compounds
5-Chloro-3-methyl-2-nitropyridine serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity has been utilized in the synthesis of 3-aminopyridine derivatives through palladium-catalyzed cross-coupling reactions. These derivatives have potential applications in medicinal chemistry due to their biological activities (Niu, Li, Doyle, & Chen, 1998). Additionally, modifications of this compound have led to the development of potential anticancer agents, showcasing the utility of 5-Chloro-3-methyl-2-nitropyridine in drug discovery processes (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Molecular Electronics
Research has also explored the use of nitropyridine derivatives in molecular electronics. One study demonstrated the ability of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, related to 5-Chloro-3-methyl-2-nitropyridine, to exhibit charge-induced conformational switching and rectifying behavior, suggesting its potential as a programmable molecular diode (Derosa, Guda, & Seminario, 2003). This highlights the role of nitropyridine derivatives in developing nano-electronic devices.
Material Science
In material science, derivatives of 5-Chloro-3-methyl-2-nitropyridine have been used to engineer noncentrosymmetric crystals for applications in nonlinear optics. The design of these materials combines mineral and organic components to enhance properties like optical polarizability and damage resistance. An example is the synthesis of 2-amino-5-nitropyridinium dihydrogen monophosphate, which demonstrates the approach's validity in creating materials with improved second harmonic generation efficiency (Masse & Zyss, 1991).
Spectroscopic and Structural Analysis
Lastly, spectroscopic and structural analyses of nitropyridine derivatives contribute to a deeper understanding of their physical and chemical properties. Investigations into the structures, vibrational, electronic, and NBO analyses of chloro-nitropyridines have provided insights into their molecular stability, electronic properties, and reactivity. These studies are fundamental for the rational design of new compounds and materials (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
When handling 5-Chloro-3-methyl-2-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
5-Chloro-3-methyl-2-nitropyridine is a chemical compound that is often used in laboratory settings for the synthesis of various substances It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of 5-Chloro-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propriétés
IUPAC Name |
5-chloro-3-methyl-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDQMHAQKONAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-2-nitropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


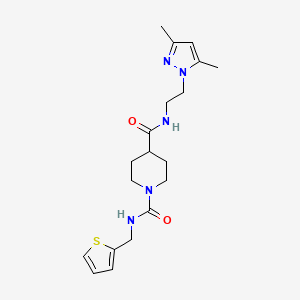
![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)
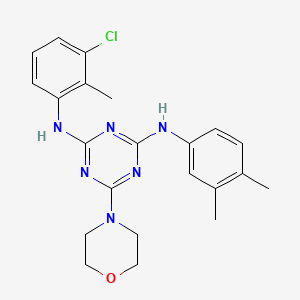
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)

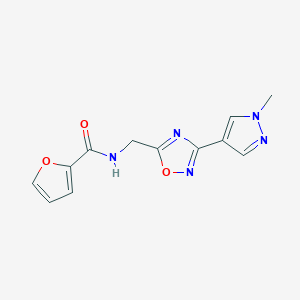

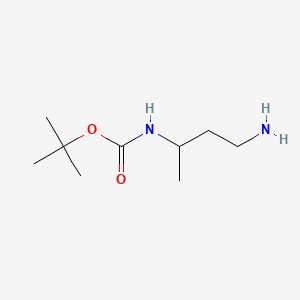
![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)
![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)